molecular formula C11H13N5 B14275895 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 138150-34-2

2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B14275895
CAS No.: 138150-34-2
M. Wt: 215.25 g/mol
InChI Key: HDYHFKZHAZVLNM-UHFFFAOYSA-N
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Description

2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate . This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction can be carried out in a solvent such as ethanol or methanol, and the product can be purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The imidazoline groups can be oxidized to form imidazole derivatives.

    Reduction: The compound can be reduced to form dihydroimidazole derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can have different functional groups attached to the core structure.

Mechanism of Action

The mechanism of action of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The imidazoline groups can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules . This interaction can lead to changes in the biological activity of the target, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is unique due to the presence of the dihydroimidazoline groups, which confer distinct chemical reactivity and biological activity compared to its fully aromatic counterparts

Properties

CAS No.

138150-34-2

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C11H13N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-3H,4-7H2,(H,12,13)(H,14,15)

InChI Key

HDYHFKZHAZVLNM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=NC(=CC=C2)C3=NCCN3

Origin of Product

United States

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